Phosphine oxide, bis(m-aminophenyl)methyl-
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Overview
Description
Bis(m-aminophenyl)methylphosphine oxide is an organophosphorus compound with the molecular formula C₁₃H₁₅N₂OP. It is characterized by the presence of two m-aminophenyl groups attached to a central methylphosphine oxide moiety. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(m-aminophenyl)methylphosphine oxide can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with methyl iodide and potassium hydroxide (Arbuzov reaction) to form diphenylmethylphosphine oxide. This intermediate is then nitrated using a mixture of fuming nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of bis(m-aminophenyl)methylphosphine oxide often involves large-scale batch reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(m-aminophenyl)methylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine oxides with various functional groups.
Scientific Research Applications
Bis(m-aminophenyl)methylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame-retardant materials and high-performance polymers.
Mechanism of Action
The mechanism of action of bis(m-aminophenyl)methylphosphine oxide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its phosphine oxide moiety can participate in redox reactions, impacting cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-aminophenyl)methylphosphine oxide
- Diphenylmethylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
Bis(m-aminophenyl)methylphosphine oxide is unique due to its specific substitution pattern and the presence of two m-aminophenyl groups. This structural feature imparts distinct chemical reactivity and properties compared to other similar compounds .
Properties
CAS No. |
783-81-3 |
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Molecular Formula |
C13H15N2OP |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-[(3-aminophenyl)-methylphosphoryl]aniline |
InChI |
InChI=1S/C13H15N2OP/c1-17(16,12-6-2-4-10(14)8-12)13-7-3-5-11(15)9-13/h2-9H,14-15H2,1H3 |
InChI Key |
RSXMZZRQJUZMKU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC(=C1)N)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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